

Potency and Efficacy Comparison of ERK Inhibitors

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Compound Focus: Temuterkib

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The table below summarizes experimental data for **temuterkib** and other ERK inhibitors, focusing on a standardized high-throughput screening assay.

| Inhibitor Name | Molecular Target | Reported Potency (IC ₅₀ or other) | Assay Model & Key Finding | Source Citation |
|-------------------------|------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Temuterkib | ERK1/2 | Excellent assay Z-score: 0.86 [1] | <i>In vivo</i> <i>C. elegans</i> vulva development model; high-throughput pipeline with 800 wells/hour throughput [1]. | [1] |
| Ulixertinib (BVD-523) | ERK1/ERK2 | IC ₅₀ for ERK2: < 0.3 nM [2] | Cell-based assays; has demonstrated acceptable safety profiles in clinical trials and can overcome resistance to BRAF/MEK inhibitors [3]. | [2] [3] |
| Ravoxertinib (GDC-0994) | ERK1/ERK2 | IC ₅₀ : 1.1 nM (ERK1) / 0.3 nM (ERK2) [2] | Cell-based assays; has been evaluated in clinical trials [4] [2]. | [4] [2] |
| SCH772984 | ERK1/ERK2 | IC ₅₀ : 4 nM (ERK1) / 1 | Cell-based assays; highly selective and ATP-competitive; exhibits antitumor activity in BRAF or RAS mutant cells | [2] [3] |

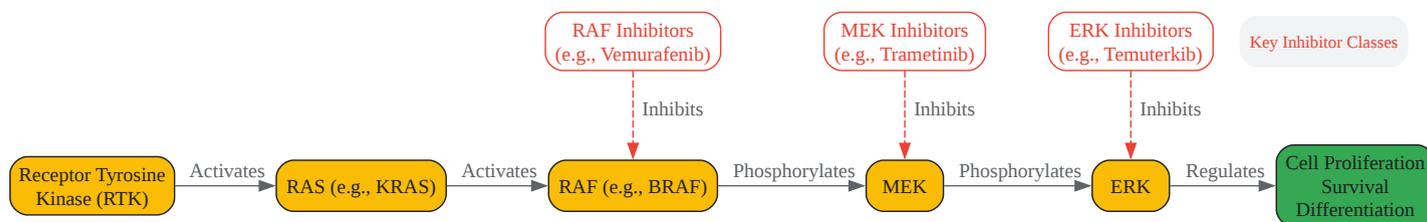
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| | | nM (ERK2) [2] | [2]. Resistance mutations (e.g., G186D) can arise with long-term exposure [3]. | |
| MK8353 | ERK1/2 | IC ₅₀ for SCC-7 cells: 155 ng/mL [5] | Oral squamous cell carcinoma (OSCC) cell lines; novel oral selective inhibitor under clinical evaluation [5]. | [5] |

Detailed Experimental Data and Context

- Temuterkib Experimental Context:** The potency data for **temuterkib** (Z-score = 0.86) comes from a high-throughput *in vivo* pipeline using *Caenorhabditis elegans* [1]. This model exploits the evolutionary conservation of the MAPK/ERK pathway between *C. elegans* and humans. The assay uses fluorescence-based image analysis of vulva development as a readout for MAPK/ERK activity. The high Z-score indicates a robust and specific signal, validating the model's ability to identify clinically relevant inhibitors. The same study identified trametinib (MEK inhibitor, Z-score=0.95), mirdametinib (MEK inhibitor, Z-score=0.93), and AZD8330 (MEK inhibitor, Z-score=0.87) with a similar approach [1].
- Other Noted ERK Inhibitors:** The search results also mention several other ERK inhibitors for which direct, comparable potency metrics were not available in the context of this analysis. These include **CC-90003** [4], **BI-78D3** (a covalent inhibitor targeting the D-recruitment site of ERK) [3], and the covalent inhibitor **5-7-Oxozeaenol** [6].

ERK Signaling Pathway and Inhibitor Targets

The ERK inhibitors mentioned above primarily target the terminal kinases of the canonical Ras/Raf/MEK/ERK pathway. The following diagram illustrates this signaling cascade and the points of inhibition.



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A key challenge in targeting this pathway is **acquired resistance**. For instance, inhibition of ERK1/2 can lead to compensatory activation of the related kinase **ERK5**, sustaining cancer cell proliferation [4]. This has driven the development of dual-target inhibitors like **SKLB-D18**, designed to simultaneously inhibit both ERK1/2 and ERK5 to overcome this resistance mechanism [4].

Interpretation Guide for Researchers

- **Assay Context is Critical:** The provided Z-score for **temuterkib** reflects its performance in a specific phenotypic *in vivo* model. Direct comparison with IC₅₀ values from cell-free or cell-based assays for other inhibitors should be done with caution, as these values are highly dependent on the experimental system.
- **Look Beyond Potency:** For a complete comparison, other factors are essential for profiling inhibitors. These include **kinase selectivity**, **cellular activity** in relevant cancer models (e.g., BRAF or RAS mutant lines), **pharmacokinetic properties**, and clinical data on **efficacy and adverse effects** [4] [7] [8].

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References

1. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors ... [pmc.ncbi.nlm.nih.gov]

2. (ERK Agonists Modulators Antagonists) | TargetMol Inhibitors [targetmol.com]
3. Modulating multi-functional ERK complexes by covalent ... [nature.com]
4. A first-in-class selective inhibitor of ERK 1/2 and ERK 5 overcomes... [pmc.ncbi.nlm.nih.gov]
5. Delivery of an ERK using bioactive lipid nanoparticles... inhibitor [jnanobiotechnology.biomedcentral.com]
6. (PDF) Reversible versus irreversible inhibition modes of... [academia.edu]
7. Targeting ERK beyond the boundaries of the kinase active ... [pmc.ncbi.nlm.nih.gov]
8. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascade ... [pmc.ncbi.nlm.nih.gov]

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